3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C₁₃H₉ClF₃NO₂S . It falls within the category of pyridine derivatives. The compound’s structure consists of a pyridine ring substituted with chlorine, a trifluoromethyl group, and a phenylsulfonyl-methyl moiety .
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Bradiaková et al. (2009) demonstrated the synthesis of various 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, highlighting the chemical versatility of compounds related to 3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine (Bradiaková et al., 2009).
- Sagar et al. (2017) explored the molecular conformations and hydrogen bonding in 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, providing insights into the structural properties of related compounds (Sagar et al., 2017).
Applications in Material Science and Engineering
- Shockravi et al. (2009) synthesized organic-soluble polyamide-imides using derivatives of 3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine, highlighting the compound's potential applications in material science and engineering (Shockravi et al., 2009).
Unique Metabolic Pathways in Pharmacology
- A study by Yue et al. (2011) on the metabolic fate and disposition of a related compound, GDC-0449, in rats and dogs revealed unique metabolic pathways, emphasizing the pharmacological significance of compounds structurally similar to 3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine (Yue et al., 2011).
Novel Synthetic Approaches and Reactions
- Yang et al. (2012) conducted studies on reactions of 3-phenylsulfonyl-2-trifluoromethyl-1,3-butadiene, related to 3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine, offering insights into novel synthetic approaches (Yang et al., 2012).
properties
IUPAC Name |
2-(benzenesulfonylmethyl)-3-chloro-5-(trifluoromethyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2S/c14-11-6-9(13(15,16)17)7-18-12(11)8-21(19,20)10-4-2-1-3-5-10/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSNYSXYVNBTLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085799 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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